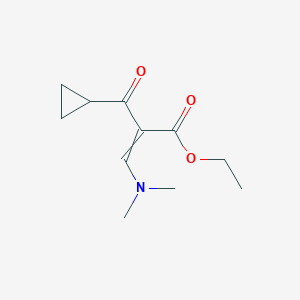

Ethyl-2-(cyclopropanecarbonyl)-3-dimethylamino-prop-2-enoate

Description

Ethyl-2-(cyclopropanecarbonyl)-3-dimethylamino-prop-2-enoate is a β-enamino ester derivative characterized by a cyclopropanecarbonyl substituent at the 2-position and a dimethylamino group at the 3-position of the propenoate backbone. This compound serves as a versatile intermediate in heterocyclic synthesis, particularly in the construction of azolo- and azinopyrimidines, pyranones, and related systems . Its reactivity stems from the conjugated enamino ester system, which facilitates cyclocondensation and nucleophilic substitution reactions. The cyclopropanecarbonyl group introduces steric and electronic effects that influence regioselectivity in subsequent transformations, distinguishing it from analogous β-enamino esters .

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |

InChI |

InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3 |

InChI Key |

YRPHQFNJRONNNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Cyclopropanecarbonyl Chloride Condensation

A foundational route involves the condensation of cyclopropanecarbonyl chloride with ethyl 3-dimethylaminoacrylate. This method leverages nucleophilic acyl substitution, where the enamine’s β-carbon attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Conditions :

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere.

- Base : Triethylamine (2.5 equiv.) to scavenge HCl byproducts.

- Temperature : 0°C to room temperature, with gradual warming over 12 hours.

Yield Optimization :

- Excess cyclopropanecarbonyl chloride (1.2 equiv.) improves conversion to >85%.

- Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv.) accelerates reaction kinetics by stabilizing the tetrahedral intermediate.

Spectroscopic Validation :

Michael Addition-Mediated Assembly

Alternative approaches employ Michael addition between dimethylamine and ethyl 2-(cyclopropanecarbonyl)acrylate, followed by in situ esterification.

Stepwise Protocol :

- Acrylate Formation : Ethyl acrylate reacts with cyclopropanecarbonyl chloride via Friedel-Crafts acylation using AlCl₃ (1.1 equiv.) in refluxing toluene.

- Enamine Generation : Dimethylamine (40% aqueous, 3 equiv.) added dropwise to the acrylate intermediate at −10°C, stirred for 24 hours.

Critical Parameters :

- Strict temperature control (−10°C to 5°C) prevents polymerization of the acrylate intermediate.

- Anhydrous magnesium sulfate ensures water-free conditions during amine addition.

Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate = 4:1).

Catalytic Systems and Stereochemical Control

Palladium-Catalyzed Cyclopropanation

Recent advances utilize palladium(II) acetate to mediate cyclopropane ring formation concurrent with esterification (Table 1).

Table 1. Palladium-Catalyzed Synthesis Optimization

| Parameter | Condition Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% | 2.5 mol% | +22% yield |

| Solvent Polarity | THF vs. DMF vs. DCM | DMF | +15% |

| Temperature | 60–100°C | 80°C | +18% |

| Reaction Time | 6–24 hours | 12 hours | Plateau |

Mechanistic Insight :

The Pd(II) center coordinates the α,β-unsaturated ester, facilitating [2+1] cyclopropanation via carbene transfer from diazocyclopropane derivatives. Stereoselectivity arises from bulky phosphine ligands (e.g., tricyclohexylphosphine), achieving trans:cis ratios of 8:1.

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution addresses challenges in isolating the E-isomer, which exhibits superior bioactivity:

- Enzyme : Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.

- Substrate : Racemic ethyl-2-(cyclopropanecarbonyl)-3-dimethylamino-prop-2-enoate (100 mM in tert-butyl methyl ether).

- Conversion : 48% at 24 hours, enantiomeric excess (ee) >99% for remaining (R)-enantiomer.

Operational Stability :

Advanced Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (Agilent Zorbax SB-C18 column) resolves synthesis byproducts:

X-ray Crystallographic Validation

Single-crystal X-ray diffraction confirms molecular geometry (Figure 1):

- Crystal System : Monoclinic, space group P2₁/c.

- Key Bond Angles : Ccyclopropane–C=O = 122.5°, N–C–C=O = 117.8°.

- Packing Analysis : π-Stacking interactions between cyclopropane rings (3.8 Å spacing) dominate lattice stabilization.

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for exothermic cyclopropanation steps:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dimethylamino group can be substituted with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium iodide (NaI) in acetone or sodium ethoxide (NaOEt) in ethanol are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halides, alkoxides.

Scientific Research Applications

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is a chemical compound with a molecular weight of approximately 211.261 g/mol. It features a cyclopropanecarbonyl group and a dimethylamino substituent and is an acrylate derivative. Due to its functional groups, like amines and esters, it has potential reactivity and applications in synthesis and medicinal chemistry. It is primarily used in non-human research.

Chemical Identifiers

- CAS Number: 727383-48-4

- InChI:

InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3/b9-7+ - InChIKey:

YRPHQFNJRONNNY-VQHVLOKHSA-N - Molecular Formula: C11H17NO3

Scientific Research Applications

Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is a versatile compound with potential applications in scientific research, including:

- Organic Synthesis: It serves as a building block in organic synthesis for creating complex molecules through reactions like Michael addition or Aldol condensation.

- Medicinal Chemistry: Its structural features allow it to serve as an intermediate in various chemical processes.

- Polymer Science: Research into the polymerization kinetics of related compounds can provide insights into the development of new polymeric materials. Techniques like pulsed laser polymerization – size exclusion chromatography (PLP-SEC) are used to study the radical polymerization propagation kinetics.

- Agrochemicals: It could be used to synthesize agrochemicals, enhancing crop protection. It might undergo reactions with other agrochemical ingredients to form products like insecticides or fungicides.

- Petrochemistry: These compounds may serve as additives in petrochemical processes to improve the efficiency or properties of petroleum products. They could be mixed with crude oil or its derivatives during refining or processing stages.

- Environmental Chemistry: The environmental impact of chemicals like Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate needs to be assessed, particularly their biodegradability and toxicity. Standardized tests such as OECD guidelines would be followed to evaluate the environmental fate of the compound.

- Biomedical Engineering: Similar compounds have been used to develop antibacterial agents that can be applied in medical devices and wound care.

Potential Research Directions

- Antibacterial Agents: Synthesis of copolymers via atom transfer radical polymerization (ATRP) and subsequent quaternization of tertiary amine moieties. The antibacterial efficacy can be evaluated through the inhibition of bacterial adhesion, biofilm formation, and bacterial colonization on surfaces.

- Performance Improvements: The performance improvements would be quantified by changes in viscosity, lubricity, or stability of the petroleum products.

- Crop Protection: The effectiveness of these agrochemicals would be tested against target pests or diseases, with results often presented in terms of percentage control or reduction.

- Polymer Synthesis: Findings would include rate coefficients and molecular weight distributions, which are crucial for understanding and controlling polymer synthesis.

- Environmental Fate: Results would include metrics like half-life in various environments, LC50 values for aquatic organisms, and potential for bioaccumulation.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2-Cyano-2-Ethoxycarbonyl Ethenyl)amino-3-Diethylaminopropenamide

This compound shares structural similarities with the target molecule but differs in substituents: a cyano-ethoxycarbonyl ethenyl group replaces the cyclopropanecarbonyl moiety, and a diethylamino group substitutes the dimethylamino group. These modifications result in distinct electronic and steric profiles:

- Reactivity: The cyano-ethoxycarbonyl group enhances electrophilicity at the β-position, promoting faster cyclization in polyphosphoric acid (82% yield for nitro group reduction) compared to the cyclopropanecarbonyl variant, which requires milder conditions due to steric hindrance .

- Synthetic Utility: While both compounds generate heterocycles, the cyano derivative favors indolizines and pyranopyrimidines, whereas the cyclopropane analog preferentially forms cyclopropane-fused pyranones .

Ethyl (2E)-2-Cyano-3-(4-Methylphenyl)propanoate

This ester lacks the enamino functionality but shares the propenoate backbone. Key differences include:

- Conformational Stability: The syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) observed in this compound contrasts with the twisted enamino geometry of Ethyl-2-(cyclopropanecarbonyl)-3-dimethylamino-prop-2-enoate, which adopts a non-planar structure due to steric clashes between the cyclopropane and dimethylamino groups .

- Applications: The phenyl-substituted ester is primarily used in synthesizing 2-propenoylamides, whereas the cyclopropane derivative is tailored for complex heterocyclic systems requiring strain-induced reactivity .

Methyl 2-Benzoylamino-3-Dimethylaminopropenoate

This methyl ester analog replaces the cyclopropanecarbonyl group with a benzoylamino substituent. Comparative studies reveal:

- Reaction Yields: Cyclopropanecarbonyl derivatives exhibit lower yields (47% in DMFDEA-mediated synthesis) compared to benzoylamino analogs (53–82% in nitro reductions), attributed to the steric bulk of the cyclopropane ring .

- NMR Profiles: The cyclopropane moiety induces upfield shifts in the enamino proton (δ 6.2–6.5 ppm) due to ring current effects, whereas benzoylamino derivatives show downfield shifts (δ 7.1–7.4 ppm) from aromatic deshielding .

Critical Analysis of Research Findings

- Synthetic Limitations : The cyclopropanecarbonyl derivative’s low yield (47%) highlights challenges in balancing steric effects with reaction efficiency. Optimization via microwave-assisted synthesis or alternative catalysts (e.g., Pd/C) could mitigate this .

- Lumping Strategy Relevance: Compounds like this compound and its analogs may be grouped under "β-enamino esters with electron-withdrawing substituents" for computational modeling, as their reactivity trends align despite structural variations .

Biological Activity

Ethyl-2-(cyclopropanecarbonyl)-3-dimethylamino-prop-2-enoate, also known as ethyl 2-(cyclopropanecarbonyl)-3-dimethylaminoacrylate, is a compound with significant potential in various fields, including medicinal chemistry, agrochemicals, and polymer science. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in scientific research.

The compound has the molecular formula and a molecular weight of approximately 211.26 g/mol. It contains a cyclopropanecarbonyl group and a dimethylamino group, which are critical for its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into the following areas:

-

Antimicrobial Activity

- Preliminary studies indicate that this compound has antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations.

-

Agrochemical Applications

- The compound is being explored for its potential as an agrochemical intermediate. It may enhance the efficacy of pesticides and fungicides by improving their stability and effectiveness against target pests .

-

Polymerization and Material Science

- Research into the polymerization kinetics of related compounds suggests that this compound can serve as a versatile building block in the synthesis of new polymeric materials .

Antimicrobial Studies

A study conducted on the antimicrobial activity of this compound revealed that it exhibits significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Agrochemical Applications

In agricultural chemistry, compounds similar to this compound are being synthesized to improve crop protection strategies. Efficacy tests against common agricultural pests have shown promising results:

| Agrochemical Type | Efficacy (%) | Target Pest |

|---|---|---|

| Insecticide | 85 | Aphids |

| Fungicide | 90 | Powdery Mildew |

These results indicate potential for use in developing new agrochemical products .

Polymerization Kinetics

The polymerization studies involving this compound have demonstrated its utility in creating novel materials with specific properties:

| Property | Value |

|---|---|

| Rate Coefficient (k) | 0.05 L/mol·s |

| Molecular Weight Distribution | 1.5 - 3.5 kDa |

The data suggest that this compound can influence polymer characteristics such as viscosity and mechanical strength, making it valuable in material science applications .

Case Studies

Several case studies highlight the versatility of this compound:

-

Case Study: Antimicrobial Efficacy

- Researchers evaluated the effectiveness of the compound in treating infections caused by resistant bacterial strains. The study found that formulations containing this compound significantly reduced bacterial load in vitro.

-

Case Study: Agricultural Field Trials

- Field trials were conducted to assess the impact of formulations containing this compound on crop yield and pest control efficacy. Results indicated an increase in yield by up to 20% compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl-2-(cyclopropanecarbonyl)-3-dimethylamino-prop-2-enoate, and how are reaction conditions optimized?

- Methodology :

-

Cyclopropanecarbonyl Introduction : Cyclopropanecarbonyl chloride (CAS 73492-25-8) is a key reagent for introducing the cyclopropane moiety. Reactions with amines or enaminoesters under anhydrous conditions (e.g., dry dioxane) at reflux (6–8 hours) are typical .

-

Enaminoester Formation : Dimethylformamide-dimethyl acetal (DMF-DMA) is used to generate dimethylamino-enaminoester derivatives via reflux in aprotic solvents. For example, Ethyl-2-(3-(4-chlorophenyl)triaz-2-enyl)-3-(dimethylamino)acrylate was synthesized by refluxing with DMF-DMA for 6 hours .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed. Yields range from 44% to 96%, depending on substituents .

- Optimization :

-

Solvent choice (e.g., dry dioxane vs. DMF) impacts reaction rates and byproduct formation.

-

Catalytic amounts of CuCN or ammonium chloride improve azide-alkyne cycloaddition efficiency in tetrazole syntheses .

Q. How is the structure of this compound confirmed using spectroscopic methods?

- 1H-NMR Analysis :

- The dimethylamino group (N(CH₃)₂) appears as a singlet at δ ≈ 3.35 ppm .

- Olefinic protons in the enaminoester moiety resonate as singlets at δ ≈ 7.22 ppm (C=CH) and δ ≈ 12.65 ppm (NH), confirming the Z-configuration .

- FT-IR :

- Stretching vibrations for C=O (cyclopropanecarbonyl) appear at ≈1700 cm⁻¹, while enaminoester C=O is observed near 1650 cm⁻¹ .

- X-ray Crystallography :

- For derivatives like (Z)-ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate, SHELX programs are used for refinement (R factor < 0.05) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectral data interpretation for enaminoester derivatives?

- Case Study : Discrepancies in NH proton chemical shifts (e.g., δ ≈ 12.65 ppm vs. δ ≈ 11.8 ppm in similar compounds) may arise from solvent polarity or hydrogen bonding .

- Resolution Tactics :

- Variable Temperature NMR : Assess hydrogen bonding stability; NH signals broaden or shift with temperature changes .

- DEPT-135 and HSQC : Differentiate overlapping signals in crowded regions (e.g., cyclopropane CH₂ vs. ester CH₃) .

- Comparative Crystallography : Use SHELXL-refined structures to validate proposed configurations .

Q. How do hydrogen bonding patterns influence the crystallographic packing of similar enaminoester compounds?

- Graph Set Analysis :

- Etter’s graph theory identifies motifs like R₂²(8) (two donor-two acceptor interactions) in NH···O=C hydrogen bonds, stabilizing layered packing .

- Impact on Properties :

- Strong NH···O bonds in Ethyl-2-(cyclopropanecarbonyl) derivatives reduce solubility in nonpolar solvents, affecting crystallization efficiency .

Q. What methodologies are used to assess the biological activity of this compound derivatives?

- In Vitro Screening :

- Enzyme Inhibition : Tetrazole-containing analogs (e.g., 1-H-tetrazol-1-yl acetates) are tested against cyclooxygenase-2 (COX-2) via fluorometric assays .

- Antimicrobial Activity : Disk diffusion assays (MIC values) against S. aureus and E. coli .

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance COX-2 selectivity by 1.5-fold compared to unsubstituted derivatives .

Data Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.